molecular formula C6H9BClNO2 B1420454 (2-Methylpyridin-4-yl)boronic acid hydrochloride CAS No. 861905-97-7

(2-Methylpyridin-4-yl)boronic acid hydrochloride

Cat. No.: B1420454
CAS No.: 861905-97-7
M. Wt: 173.41 g/mol
InChI Key: RRPKICOTZKTBAG-UHFFFAOYSA-N
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Description

(2-Methylpyridin-4-yl)boronic acid hydrochloride is an organoboron compound with the molecular formula C6H8BNO2·HCl. It is a derivative of pyridine, where a boronic acid group is attached to the 4-position of the 2-methylpyridine ring. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(2-Methylpyridin-4-yl)boronic acid hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases and other enzymes that contain active site serine residues. This compound interacts with enzymes by forming reversible covalent bonds with the serine hydroxyl group in the active site, leading to enzyme inhibition. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent changes in gene expression. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with the active site serine residues of enzymes, leading to enzyme inhibition. This compound can also bind to other biomolecules through hydrogen bonding and hydrophobic interactions, resulting in changes in their activity and function. Furthermore, this compound can modulate gene expression by affecting the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of enzyme inhibition and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular function. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in cellular metabolism. This compound can affect metabolic flux and metabolite levels by inhibiting specific enzymes and altering the activity of metabolic pathways. For example, this compound can inhibit enzymes involved in the proteasome pathway, leading to changes in protein degradation and turnover .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can accumulate in specific cellular compartments, influencing its localization and activity. The transport and distribution of this compound can affect its overall effectiveness and impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other cellular compartments, where it exerts its effects on enzyme activity and cellular function. The localization of this compound can also affect its stability and degradation within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpyridin-4-yl)boronic acid hydrochloride typically involves the reaction of 4-bromo-2-methylpyridine with tri-n-butylborate in the presence of a base such as n-butyllithium. The reaction is carried out under an inert atmosphere, usually nitrogen, at low temperatures around -68 to -70°C. The intermediate product is then hydrolyzed with dilute hydrochloric acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Methylpyridin-4-yl)boronic acid hydrochloride primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, making it suitable for a wide range of functional groups .

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.

    Conditions: Mild temperatures (room temperature to 100°C), inert atmosphere (nitrogen or argon), aqueous or organic solvents (e.g., ethanol, toluene).

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

(2-Methylpyridin-4-yl)boronic acid hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    (2-Methylpyridin-4-yl)boronic acid: The parent compound without the hydrochloride salt.

    4-Pyridinylboronic acid: A similar compound where the methyl group is absent.

    2-Methyl-4-pyridineboronic acid: Another derivative with slight structural variations.

Uniqueness

(2-Methylpyridin-4-yl)boronic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. Its hydrochloride form enhances its solubility and stability, making it more suitable for various synthetic applications .

Properties

IUPAC Name

(2-methylpyridin-4-yl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2.ClH/c1-5-4-6(7(9)10)2-3-8-5;/h2-4,9-10H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPKICOTZKTBAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)C)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674663
Record name (2-Methylpyridin-4-yl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861905-97-7
Record name Boronic acid, (2-methyl-4-pyridinyl)-, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861905-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methylpyridin-4-yl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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